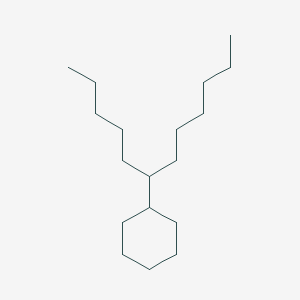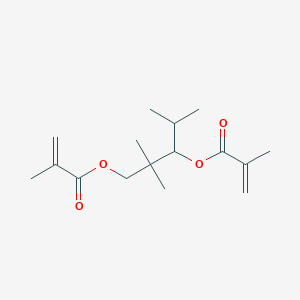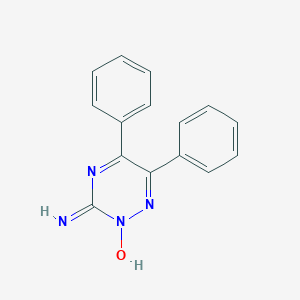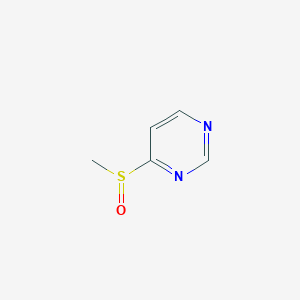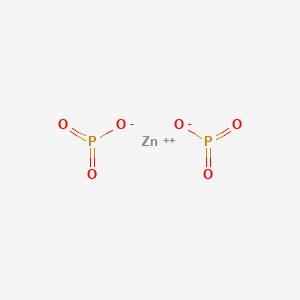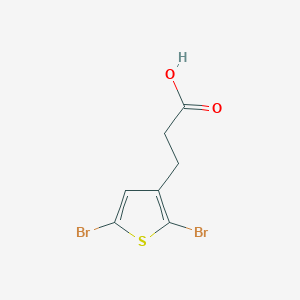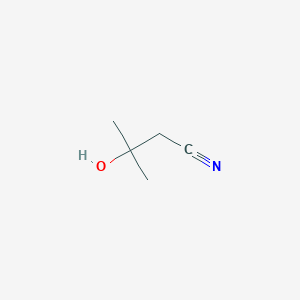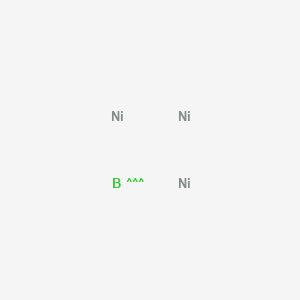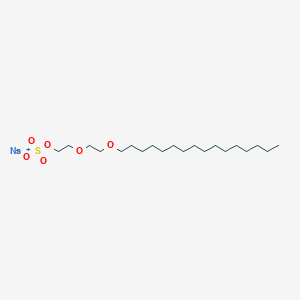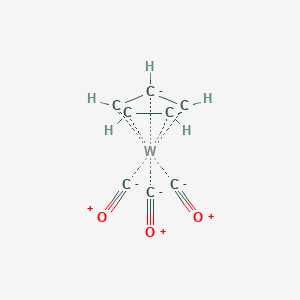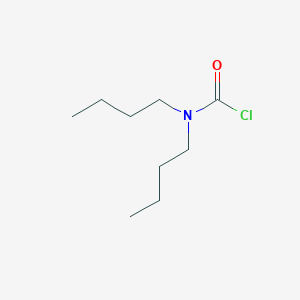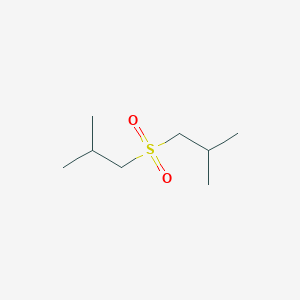
Diisobutyl sulfone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diisobutyl sulfone (DIBS) is a colorless liquid with a molecular formula of C8H18O2S. It is a sulfone compound that has been used in various industries, including pharmaceuticals, agrochemicals, and polymer production. DIBS has also shown potential in scientific research applications due to its unique chemical properties and mechanism of action.
Mecanismo De Acción
Diisobutyl sulfone has a unique mechanism of action that involves the formation of a sulfone radical. This radical can undergo further reactions, leading to the formation of various products. Diisobutyl sulfone is also capable of undergoing oxidation, which can lead to the formation of sulfoxides and sulfones.
Efectos Bioquímicos Y Fisiológicos
Diisobutyl sulfone has been shown to have a low toxicity profile and is not considered to be harmful to human health. However, it has been shown to have some physiological effects, including the ability to induce oxidative stress in cells. Diisobutyl sulfone has also been shown to have anti-inflammatory properties and may be useful in the treatment of certain inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diisobutyl sulfone has several advantages as a solvent in lab experiments. It has a high boiling point, which allows it to be used at elevated temperatures. It is also a nonpolar solvent, which makes it useful for dissolving nonpolar compounds. However, Diisobutyl sulfone may not be suitable for all experiments, as it may react with certain compounds and may not be compatible with certain analytical techniques.
Direcciones Futuras
There are several potential future directions for the use of Diisobutyl sulfone in scientific research. One area of interest is its use as a solvent in the synthesis of new materials, including polymers and other organic compounds. Diisobutyl sulfone may also have potential as a reagent in organic synthesis reactions. Additionally, further research is needed to fully understand the mechanism of action of Diisobutyl sulfone and its potential applications in various scientific fields.
Métodos De Síntesis
The synthesis of Diisobutyl sulfone involves the reaction of isobutylene with sulfur dioxide and oxygen in the presence of a catalyst. The reaction produces a mixture of sulfones, including Diisobutyl sulfone, which can be isolated and purified through distillation.
Aplicaciones Científicas De Investigación
Diisobutyl sulfone has been studied for its potential use in various scientific research applications. One area of interest is its use as a solvent in organic synthesis. Diisobutyl sulfone has been shown to be an effective solvent for a wide range of organic compounds, including polar and nonpolar substances.
Propiedades
Número CAS |
10495-45-1 |
|---|---|
Nombre del producto |
Diisobutyl sulfone |
Fórmula molecular |
C8H18O2S |
Peso molecular |
178.29 g/mol |
Nombre IUPAC |
2-methyl-1-(2-methylpropylsulfonyl)propane |
InChI |
InChI=1S/C8H18O2S/c1-7(2)5-11(9,10)6-8(3)4/h7-8H,5-6H2,1-4H3 |
Clave InChI |
ULSLZZKKTPQNNJ-UHFFFAOYSA-N |
SMILES |
CC(C)CS(=O)(=O)CC(C)C |
SMILES canónico |
CC(C)CS(=O)(=O)CC(C)C |
Punto de ebullición |
265.0 °C |
melting_point |
17.0 °C |
Otros números CAS |
10495-45-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



